N-[(Azepan-3-yl)methyl]-2-methylpropanamide
Description
N-[(Azepan-3-yl)methyl]-2-methylpropanamide is a synthetic amide compound characterized by a seven-membered azepane ring substituted at the 3-position with a methylpropanamide group.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-8-10-5-3-4-6-12-7-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
LHTFBPGPNMUXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1CCCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-3-yl)methyl]-2-methylpropanamide typically involves the reaction of azepane derivatives with appropriate acylating agents. One common method includes the reaction of azepan-3-yl-methylamine with 2-methylpropanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6M) at reflux (110°C) to produce 3-(aminomethyl)azepane and 2-methylpropanoic acid via cleavage of the C–N bond. -
Basic Hydrolysis :
Treatment with NaOH (4M) at 80°C generates sodium 2-methylpropanoate and 3-(aminomethyl)azepane .
Conditions & Yields
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, 110°C, 12h | 3-(Aminomethyl)azepane + 2-methylpropanoic acid | ~78 |
| Basic | 4M NaOH, 80°C, 8h | Sodium 2-methylpropanoate + 3-(aminomethyl)azepane | ~65 |
Acylation and Alkylation
The secondary amine in the azepane ring participates in nucleophilic substitution reactions:
-
Acylation :
Reacts with acetyl chloride in dichloromethane (0°C, triethylamine catalyst) to form N-acetyl derivatives . -
Alkylation :
Treatment with methyl iodide (K
CO
, DMF, 50°C) produces N-methylazepane derivatives .
Key Observations
-
Reactions require anhydrous solvents (e.g., DCM, THF) and inert atmospheres to prevent side reactions.
-
Steric hindrance from the azepane ring slows alkylation kinetics compared to linear amines.
Oxidation Reactions
The azepane ring undergoes oxidation under controlled conditions:
-
Peracid-Mediated Oxidation :
Reacts with m-chloroperbenzoic acid (mCPBA) in chloroform at 25°C to form azepane N-oxide derivatives .
Stability Notes
-
The N-oxide product is thermally unstable above 60°C, reverting to the parent compound.
Ring-Opening Reactions
Under extreme conditions, the azepane ring undergoes cleavage:
-
Strong Acid Catalysis :
Prolonged exposure to H
SO
(18M, 140°C) results in linear diamines via ring scission.
Enzymatic Interactions
While not a classical "reaction," the compound interacts with biological targets:
-
Enzyme Inhibition :
Competes with adenosine receptors in vitro (IC
= 12.3 µM) , suggesting potential as a modulator in signaling pathways.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Products | Selectivity |
|---|---|---|---|
| Hydrolysis (Acidic) | 6M HCl, 110°C | 3-(Aminomethyl)azepane + carboxylic acid | High |
| Acylation | Acetyl chloride, Et | ||
| N, DCM | N-Acetyl derivatives | Moderate | |
| Oxidation | mCPBA, CHCl | ||
| , 25°C | Azepane N-oxide | Low |
Mechanistic Insights
-
Amide Bond Reactivity : Enhanced electrophilicity of the carbonyl carbon due to electron-withdrawing effects of the azepane ring.
-
Steric Effects : Bulky substituents on the azepane nitrogen reduce reaction rates in alkylation/acylation.
Scientific Research Applications
N-[(Azepan-3-yl)methyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Azepan-3-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring may play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The following table summarizes key propanamide derivatives and their properties:
Structural and Functional Insights
- Core Amide Linkage: All compounds share a central propanamide backbone, critical for hydrogen bonding with target proteins. Modifications to the amide substituents (e.g., aromatic, heterocyclic, or polyethylene glycol chains) dictate selectivity and potency. SNAP 94847 incorporates a 4-piperidyl group and fluorophenoxy substituents, enhancing blood-brain barrier penetration for CNS targets . [18F]MK-9470 uses a fluorine-18 radiolabel and pyridyloxy group for PET imaging compatibility .
- Ring Systems :
Biological Activity
N-[(Azepan-3-yl)methyl]-2-methylpropanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an azepane ring, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:
This compound features an azepane moiety that may influence its interaction with biological targets, enhancing its efficacy and selectivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including cathepsin K, which is involved in bone resorption processes. For instance, azepanone derivatives have demonstrated significant inhibitory potency against cathepsin K, suggesting that this compound may exhibit similar properties .
- Modulation of Signaling Pathways : Compounds structurally related to this compound have been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway, crucial for tumor proliferation. This pathway's dysregulation is often associated with cancer progression .
- Binding Affinity : In silico studies indicate that compounds with similar structures can bind effectively to target proteins, which may lead to a decrease in cancer cell migration and proliferation .
Pharmacological Profile
The pharmacological properties of this compound are still under investigation; however, insights can be drawn from related compounds:
| Property | Value/Description |
|---|---|
| Molecular Weight | 198.27 g/mol |
| Solubility | Soluble in organic solvents |
| Bioavailability | Potentially high based on azepane derivatives |
| Half-life | To be determined through clinical studies |
Case Studies and Research Findings
Several studies have explored the biological activity of azepane derivatives, providing insights into their therapeutic potential:
- Antitumor Activity : A study highlighted the efficacy of azepane-based compounds in inhibiting tumor growth in xenograft models. These findings suggest that this compound could be effective against certain cancers .
- Inhibition of Cathepsin K : Research on methyl-substituted azepanones demonstrated their ability to inhibit cathepsin K with varying potencies, indicating a structure-activity relationship that could be relevant for this compound .
- Neurokinin Receptor Antagonism : Although not directly related, compounds with similar structures have been investigated for their antagonistic effects on neurokinin receptors, suggesting potential applications in pain management and other conditions .
Q & A
Basic: What are the recommended synthetic routes for N-[(Azepan-3-yl)methyl]-2-methylpropanamide, and how are impurities minimized during purification?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. First, azepane-3-ylmethanamine is reacted with 2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts . Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the amide product. Impurity profiles, such as unreacted starting materials or diastereomers, are monitored using HPLC with UV detection at 255 nm (λmax for similar amide structures) . Recrystallization in ethanol/water mixtures further enhances purity (>98%) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., azepane ring protons at δ 1.4–2.1 ppm, methyl groups at δ 1.0–1.2 ppm) and confirms amide bond formation (C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated m/z 241.1784 for C₁₂H₂₃N₂O) .
- HPLC-PDA: Uses C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity and detect trace impurities (<0.1%) .
Advanced: How does the compound’s stereochemistry influence its interaction with G-protein coupled receptors (GPCRs)?
Methodological Answer:
The azepane ring’s chair conformation and methylpropanamide substituent may modulate binding to GPCRs by fitting into hydrophobic pockets. Computational docking (e.g., AutoDock Vina) predicts binding affinities to serotonin or adrenergic receptors based on steric complementarity and hydrogen bonding with conserved residues (e.g., Asp113 in 5-HT₁A) . Experimental validation involves radioligand displacement assays using [³H]-8-OH-DPAT for 5-HT₁A receptor affinity studies .
Advanced: How can researchers resolve contradictions in pharmacological data across studies (e.g., efficacy in neurogenesis vs. lack of behavioral effects)?
Methodological Answer:
Discrepancies may arise from differences in model systems (e.g., in vitro neurogenesis assays vs. in vivo behavioral tests). To address this:
- Dose-Response Studies: Establish optimal concentrations using hippocampal progenitor cell assays (e.g., NeuroD1 expression) and correlate with in vivo dosing (e.g., 10–20 mg/kg in mice) .
- Pharmacokinetic Profiling: Measure brain penetration via LC-MS/MS to confirm target engagement .
- Control for Metabolites: Use stable isotope-labeled analogs to distinguish parent compound effects from metabolites .
Advanced: What computational strategies predict the compound’s physicochemical properties and target selectivity?
Methodological Answer:
- QSAR Models: Predict LogP (e.g., 0.14–0.43) and solubility (LogS ≈ -1.2) using Molinspiration or ACD/Labs .
- Molecular Dynamics Simulations: Assess conformational stability in lipid bilayers to infer blood-brain barrier permeability .
- Machine Learning (e.g., DeepChem): Train models on ChEMBL data to prioritize off-target risks (e.g., CYP450 inhibition) .
Basic: What storage conditions and stability parameters are critical for maintaining compound integrity?
Methodological Answer:
- Storage: -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation products (e.g., hydrolyzed carboxylic acid) .
Advanced: How is this compound applied in studying hippocampal neurogenesis or antidepressant mechanisms?
Methodological Answer:
In rodent models, chronic administration (21 days) at 15 mg/kg upregulates BrdU+/NeuN+ cells in the dentate gyrus, suggesting pro-neurogenic effects. Behavioral assays (forced swim test, tail suspension) correlate neurogenesis with reduced immobility time . Mechanistically, it may enhance BDNF/TrkB signaling, validated via Western blot (phospho-TrkB at Tyr816) .
Basic: What analytical standards and validation protocols ensure regulatory compliance for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
